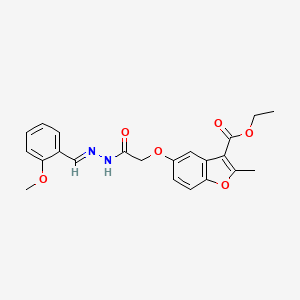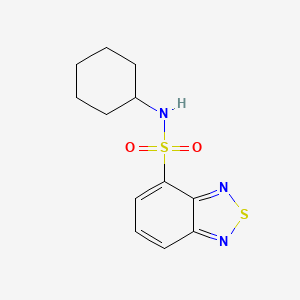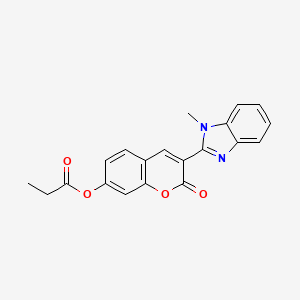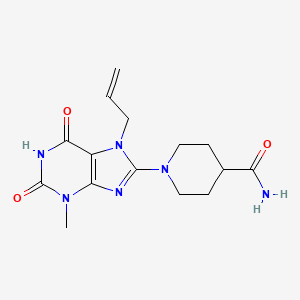![molecular formula C15H12N2O B6500169 8-[(pyridin-4-yl)methoxy]quinoline CAS No. 2640966-91-0](/img/structure/B6500169.png)
8-[(pyridin-4-yl)methoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Pyridin-4-yl)methoxy]quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a pyridin-4-ylmethoxy group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The quinoline moiety is known for its biological activity, making derivatives like this compound valuable in drug discovery and development.
Mechanism of Action
Target of Action
Quinoline-based compounds have been known to interact with various biological targets .
Mode of Action
Quinoline-based compounds are known to interact with their targets through various mechanisms .
Biochemical Pathways
Quinoline-based compounds have been known to influence various biochemical pathways .
Result of Action
Quinoline-based compounds have been known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(pyridin-4-yl)methoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 4-pyridinemethanol as the primary starting materials.
Etherification Reaction: The key step involves the etherification of quinoline with 4-pyridinemethanol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
8-[(Pyridin-4-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert functional groups like nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-[(Pyridin-4-yl)methoxy]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antimalarial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad-spectrum biological activity.
8-Hydroxyquinoline: A derivative with strong metal ion chelating properties, used in various pharmacological applications.
4-Pyridinemethanol: A precursor in the synthesis of 8-[(pyridin-4-yl)methoxy]quinoline, also used in other synthetic applications.
Uniqueness
This compound is unique due to the presence of both quinoline and pyridine moieties, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
8-(pyridin-4-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-3-13-4-2-8-17-15(13)14(5-1)18-11-12-6-9-16-10-7-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKXNRYEURZWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CC=NC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B6500091.png)
![(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500099.png)
![2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500106.png)
![(E)-2-amino-N-phenyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500107.png)

![2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6500131.png)
![(E)-N-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)hydroxylamine](/img/structure/B6500134.png)

![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B6500154.png)
![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6500175.png)


![Acetamide, N-[4-(4-cyanophenyl)-2-thiazolyl]-](/img/structure/B6500188.png)
![N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide](/img/structure/B6500196.png)
